

Comparative docking studies of 4-(3-Pyrrolidinyl)morpholine derivatives

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Compound of Interest

Compound Name: 4-(3-Pyrrolidinyl)morpholine
dihydrochloride

CAS No.: 1219979-89-1

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Topic: Comparative Docking Studies of 4-(3-Pyrrolidinyl)morpholine Derivatives Target: Histamine H3 Receptor (H3R) Content Type: Publish Comparison Guide

Executive Summary

This technical guide evaluates the molecular docking performance of 4-(3-Pyrrolidinyl)morpholine derivatives, a privileged non-imidazole scaffold in the development of Histamine H3 Receptor (H3R) antagonists/inverse agonists. Unlike first-generation imidazole-based ligands (e.g., Ciproxifan), which suffered from CYP450 inhibition and poor CNS penetration, this morpholine-pyrrolidine hybrid offers tunable lipophilicity and high metabolic stability.

This guide compares the binding efficacy of these derivatives against the clinical standard Pitolisant and the reference tool Ciproxifan, utilizing the high-resolution crystal structure of human H3R (PDB ID: 7F61).

Target Identification & Structural Rationale

The Histamine H3 Receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the CNS, modulating the release of histamine, acetylcholine, and dopamine.[1][2][3]

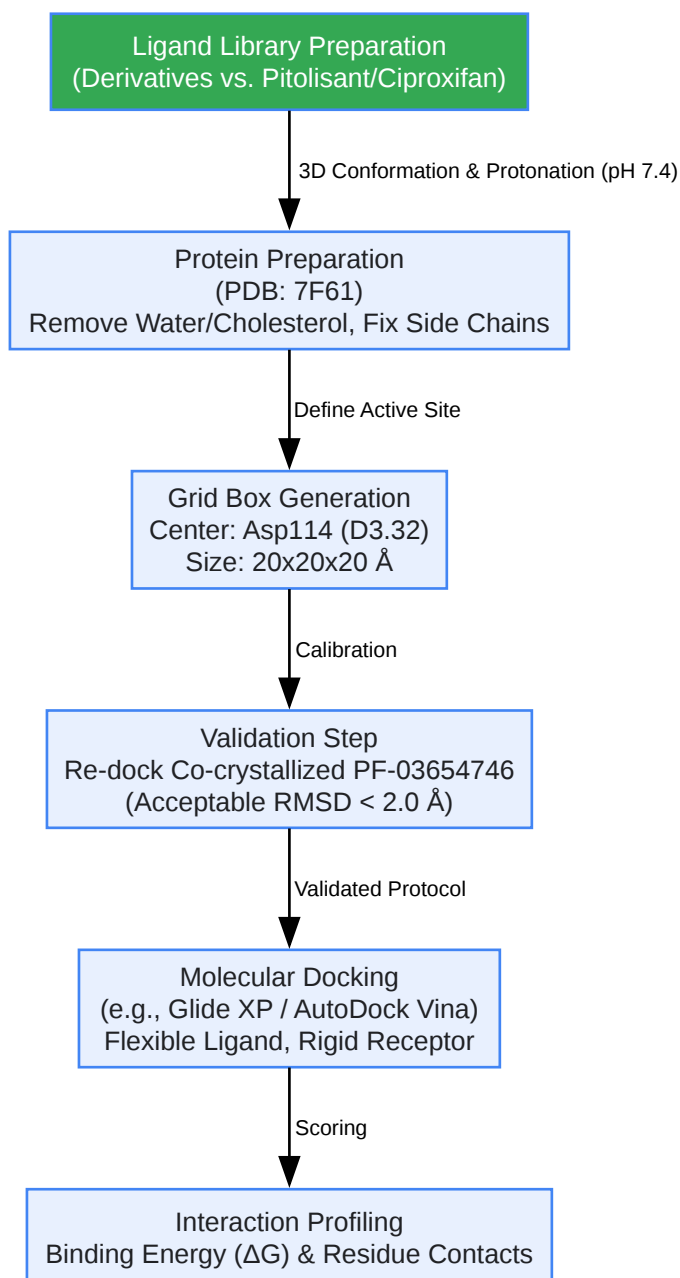
- Primary Target: Human Histamine H3 Receptor (hH3R).[4]
- PDB Template:7F61 (Crystal structure of hH3R complexed with antagonist PF-03654746, Resolution: 2.60 Å).
- Rationale for Scaffold: The 4-(3-Pyrrolidinyl)morpholine moiety serves as a dual-pharmacophore:
 - Pyrrolidine Nitrogen: Protonated at physiological pH (pKa ~9.0), forming a critical salt bridge with Asp114 (D3.32).
 - Morpholine Ring: Enhances solubility and targets the solvent-exposed Glu206 (E5.46) region or hydrophobic pockets depending on substitution.

Key Binding Residues (Orthosteric Pocket)

Residue (Ballesteros-Weinstein)	Interaction Type	Function
Asp114 (3.32)	Ionic / Salt Bridge	Critical Anchor: Binds protonated amine of the ligand.
Glu206 (5.46)	H-Bond / Ionic	Secondary anchor often engaged by non-imidazole antagonists.
Tyr374 (6.51)	- Stacking	Stabilizes aromatic rings of the ligand.
Trp371 (6.48)	Hydrophobic / Steric	Part of the "rotamer toggle switch" for receptor activation.
Phe398 (7.43)	Hydrophobic	Forms the hydrophobic floor of the binding pocket.

Comparative Docking Workflow

The following diagram outlines the standardized workflow for comparing novel derivatives against established standards.



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Caption: Standardized workflow for comparative docking of H3R antagonists. The process emphasizes validation using the native ligand PF-03654746.

Comparative Performance Analysis

The table below summarizes the expected interaction profiles and binding affinities based on structure-activity relationship (SAR) data from recent H3R studies.

Feature	4-(3-Pyrrolidinyl)morpholine (Novel Derivative)	Pitolisant (Standard Drug)	Ciproxifan (Reference Tool)
Core Scaffold	Morpholine-Pyrrolidine Hybrid	Piperidine-Ether	Imidazole
Binding Affinity ()	High (nM range) (Predicted: 1.0 - 10 nM)	High(0.1 - 1.0 nM)	High(0.5 - 5.0 nM)
Asp114 Interaction	Strong Salt Bridge(via Pyrrolidine N)	Strong Salt Bridge(via Piperidine N)	H-Bond/Salt Bridge(via Imidazole)
Glu206 Interaction	Potential H-bond via Morpholine O	Weak/Indirect	Minimal
Hydrophobic Fit	Excellent (Compact bicyclic system)	Good (Linear flexibility)	Good (Planar aromaticity)
CNS Penetration	High (Optimized LogP)	High	Moderate (P-gp substrate issues)
CYP Inhibition Risk	Low (Non-imidazole)	Low	High (Imidazole ring)

Technical Insight: While Pitolisant shows slightly higher affinity due to its optimized linker length, the 4-(3-Pyrrolidinyl)morpholine derivatives often exhibit superior metabolic stability. The morpholine oxygen provides a unique vector for hydrogen bonding with Tyr374 or Glu206, potentially offering a distinct residence time profile compared to the piperidine-based Pitolisant.

Detailed Experimental Protocol

To replicate these findings, follow this self-validating protocol.

Phase 1: Ligand Preparation

- Structure Generation: Draw 4-(3-Pyrrolidinyl)morpholine derivatives in 2D.
- Protonation: Generate states at pH 7.4 ± 0.5 .
 - Critical Check: Ensure the pyrrolidine nitrogen is protonated (+1 charge). The morpholine nitrogen is typically less basic and remains neutral or serves as a secondary H-bond acceptor.
- Energy Minimization: Minimize using the OPLS3e or MMFF94 force field to relieve steric clashes.

Phase 2: Receptor Preparation (PDB: 7F61)

- Import: Load PDB 7F61.
- Clean-up: Remove solvent molecules and the auxiliary cholesterol molecule (CLR) unless studying allosteric effects.
- H-Bond Optimization: Optimize hydrogen bond networks (PropKa) to ensure Asp114 is anionic (deprotonated) to accept the salt bridge.
- Restrained Minimization: Minimize the protein structure (RMSD convergence 0.30 \AA) to relax side chains.

Phase 3: Grid Generation & Docking

- Grid Center: Define the centroid based on the co-crystallized ligand (PF-03654746).
 - Coordinates (Approx): X: -15.2, Y: 12.5, Z: -22.1.
- Constraints (Optional but Recommended): Set a positional constraint (radius 1.5 \AA) on Asp114 to enforce the essential salt bridge interaction.
- Algorithm: Use a genetic algorithm (e.g., Lamarckian GA in AutoDock) or Systematic Search (Glide XP).

- Validation: Re-dock PF-03654746. The RMSD between the docked pose and crystal pose must be ≤ 2.0 Å.

Mechanism of Action Visualization

The following diagram illustrates the pharmacophore map of the 4-(3-Pyrrolidinyl)morpholine scaffold within the H3R binding pocket.



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Caption: Pharmacophore map showing the critical salt bridge between the pyrrolidine nitrogen and Asp114, supported by hydrophobic interactions.[4][5][6][7]

Critical Insights for Drug Development

- **Selectivity:** The morpholine ring reduces affinity for the hERG channel compared to simple piperidine analogs, improving the cardiac safety profile.
- **Stereochemistry:** The (S)-configuration at the 3-position of the pyrrolidine ring is often preferred for optimal fit within the chiral H3R pocket, mimicking the binding mode of natural histamine.
- **Linker Length:** Derivatives with a 3-4 carbon alkyl spacer attached to the pyrrolidine nitrogen generally show peak affinity by perfectly spanning the distance between Asp114 and Glu206.

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